3-Bromo-5-chloro-2-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

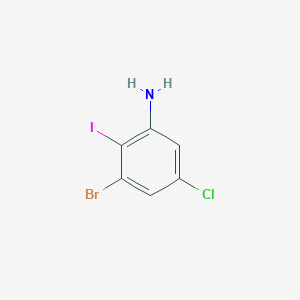

3-Bromo-5-chloro-2-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClIN It is characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

Nitration: Aniline is first nitrated to form nitroaniline.

Halogenation: The nitroaniline undergoes halogenation to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring.

Reduction: The nitro group is then reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-iodoaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodoaniline involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The amino group can form hydrogen bonds, enhancing its interaction with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-chloroaniline

- 5-Chloro-2-iodoaniline

- 3-Iodo-5-bromoaniline

Uniqueness

3-Bromo-5-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-Bromo-5-chloro-2-iodoaniline is a halogenated aniline derivative with significant potential in biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and iodine atoms, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClIN, with a molar mass of approximately 332.36 g/mol. The presence of multiple halogens on the benzene ring enhances its reactivity and potential biological interactions.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Substitution Reactions : Utilizing reagents such as sodium hydroxide or potassium carbonate.

- Oxidation and Reduction : Employing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

- Coupling Reactions : Involving coupling with other aromatic compounds to form more complex structures.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The halogen substitutions may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Potential

Research has suggested that halogenated anilines can possess anticancer properties. For instance, some studies have indicated that similar compounds show cytotoxic effects against human cancer cell lines, including leukemia and hepatocellular carcinoma . The specific mechanisms by which this compound exerts these effects are still under investigation but may involve apoptosis induction or inhibition of cell proliferation pathways.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The halogen atoms influence its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing interaction specificity.

- Electrophilic Activity : The presence of halogens increases electrophilicity, allowing for more effective interactions with nucleophiles in biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar halogenated anilines:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C₆H₄BrClIN | Moderate | Potential |

| 3-Bromo-2-chloroaniline | C₆H₄BrCl | Low | Low |

| 5-Chloro-2-iodoaniline | C₆H₄ClI | Moderate | Moderate |

This table illustrates that while all compounds share structural similarities, the unique combination of halogens in this compound may confer enhanced biological activities compared to its analogs.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of halogenated anilines, emphasizing how variations in substitution patterns can influence biological outcomes. For example:

- Pain Management Studies : Investigations into P2X3 receptor antagonists have shown that certain halide substitutions can significantly enhance metabolic stability and antagonistic activity against pain pathways .

- Cytotoxicity Assessments : Studies examining the cytotoxic effects of various aniline derivatives have highlighted the importance of halogen positioning in determining efficacy against cancer cells .

Properties

IUPAC Name |

3-bromo-5-chloro-2-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUGNBOKGKMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.